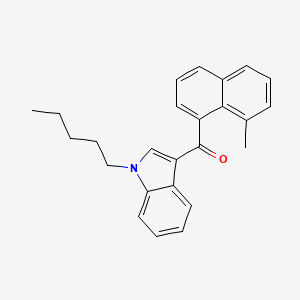
4-(4-Chlorophenyl)-4,5-dihydro-1,3,2-oxathiazol-1-ium-5-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CAY10564 is a member of a new class of S-nitrosothiol species that act as nitric oxide donors under acidic conditionsThis compound is notable for its ability to release nitric oxide, a molecule with significant biological and chemical importance, particularly in the regulation of vascular tone and cellular signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: CAY10564 can be synthesized through a series of chemical reactions involving the formation of the oxathiazolidine ring. The synthesis typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the intermediate, which is then cyclized to produce the oxathiazolidine ring structure. The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for CAY10564 are not widely documented, the synthesis would likely involve scalable chemical processes that ensure high purity and yield. This could include the use of continuous flow reactors and optimized reaction conditions to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions: CAY10564 primarily undergoes decomposition reactions under acidic conditions to release nitric oxide. This decomposition is pH-dependent, with a half-life of one minute in 0.1 M phosphate buffer at pH 5.0 and 37°C .
Common Reagents and Conditions:
Acidic Conditions: The decomposition of CAY10564 is facilitated under acidic conditions, typically using phosphate buffers.
Temperature: The reaction is conducted at physiological temperatures (37°C) to mimic biological conditions.
Major Products: The primary product of the decomposition of CAY10564 is nitric oxide, which is released in a controlled manner depending on the pH of the environment .
Scientific Research Applications
CAY10564 has a wide range of applications in scientific research due to its ability to release nitric oxide. Some of the key applications include:
Chemistry: Used as a nitric oxide donor in various chemical reactions and studies involving nitric oxide chemistry.
Biology: Employed in studies investigating the role of nitric oxide in cellular signaling, vascular regulation, and immune response.
Medicine: Potential therapeutic applications in conditions where nitric oxide modulation is beneficial, such as hypertension and cardiovascular diseases.
Industry: Utilized in the development of nitric oxide-releasing materials and coatings for medical devices
Mechanism of Action
CAY10564 exerts its effects by releasing nitric oxide under acidic conditions. The nitric oxide then interacts with various molecular targets, including soluble guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling pathway is crucial for the regulation of vascular tone, platelet aggregation, and neurotransmission .
Comparison with Similar Compounds
- S-nitrosoglutathione (GSNO)
- S-nitrosocysteine (CysNO)
- S-nitrosoalbumin
Comparison: CAY10564 is unique in its rapid decomposition under acidic conditions, making it a highly efficient nitric oxide donor. Unlike other S-nitrosothiols, which may have slower release rates or require different conditions, CAY10564 provides a controlled and rapid release of nitric oxide, making it particularly useful in experimental settings where precise control over nitric oxide levels is required .
Properties
Molecular Formula |
C8H6ClNO2S |
|---|---|
Molecular Weight |
215.66 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-4,5-dihydro-1,3,2-oxathiazol-1-ium-5-olate |
InChI |
InChI=1S/C8H6ClNO2S/c9-6-3-1-5(2-4-6)7-8(11)12-10-13-7/h1-4,7-8H |
InChI Key |
YCOSQMHGRDRAGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C([O+]=NS2)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


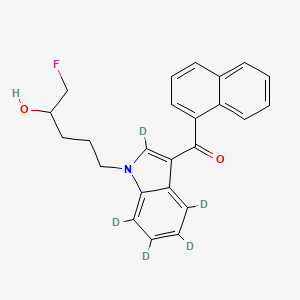
![[2-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10767005.png)
![[4-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10767007.png)
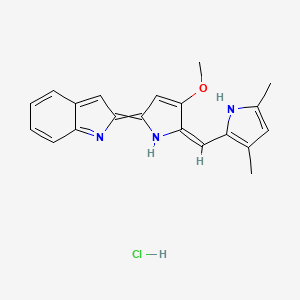


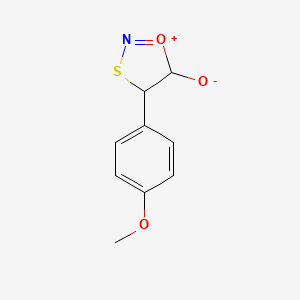

![(3Z)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B10767083.png)
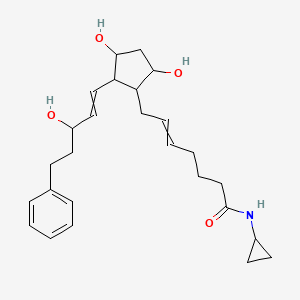

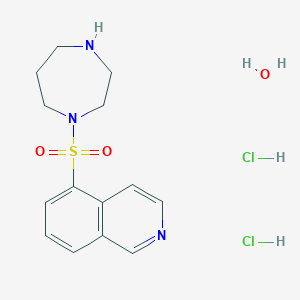
![cyclo[OVal-D-N(Me)Phe-OVal-D-N(Me)Phe-OVal-D-N(Me)Phe]](/img/structure/B10767117.png)
